N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include bromine, fluorine, and sulfonyl chloride, under specific conditions such as controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide
- 4-bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H24BrFN2O3S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C21H24BrFN2O3S/c1-15-7-10-18(11-8-15)29(27,28)25(17-5-3-2-4-6-17)14-21(26)24-20-12-9-16(22)13-19(20)23/h7-13,17H,2-6,14H2,1H3,(H,24,26) |
InChI Key |
JQKDVIBJQQTNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Br)F)C3CCCCC3 |
Origin of Product |
United States |
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